molecular formula C15H12Cl2N2OS B5505683 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5505683
M. Wt: 339.2 g/mol
InChI Key: HRPQXAQZTIEDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Thiourea derivatives are recognized for their ability to form chelates with transition metals and their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 3-chloro-2-methylaniline . The reaction conditions are as follows:

  • Dissolve 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 cm³).
  • Add this solution dropwise to a suspension of potassium thiocyanate (0.01 mol) in acetone (30 cm³).
  • Stir the mixture at room temperature for a specified period.
  • Add 3-chloro-2-methylaniline to the reaction mixture and continue stirring.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: The thiourea moiety can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetone or dimethylformamide (DMF) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides and thiourea derivatives.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include sulfoxides, sulfones, and reduced thiourea derivatives.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes.

    Pathways Involved: The formation of metal complexes can disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chlorine and methyl groups on the phenyl ring enhances its ability to form stable metal complexes and exhibit potent biological effects .

Properties

IUPAC Name

2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-9-11(16)7-4-8-13(9)18-15(21)19-14(20)10-5-2-3-6-12(10)17/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPQXAQZTIEDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.